Cas no 80969-99-9 ((rs)-2-acetylsulfanylmethyl-3-phenyl-propionic acid)

(rs)-2-acetylsulfanylmethyl-3-phenyl-propionic acid structure
80969-99-9 structure
Product name:(rs)-2-acetylsulfanylmethyl-3-phenyl-propionic acid
CAS No:80969-99-9
MF:C12H14O3S
MW:238.302762508392
CID:986252
PubChem ID:9991796

(rs)-2-acetylsulfanylmethyl-3-phenyl-propionic acid Chemical and Physical Properties

Names and Identifiers

    • (rs)-2-acetylsulfanylmethyl-3-phenyl-propionic acid
    • 3-ACETYLTHIO-2-BENZYLPROPANIC ACID
    • 3-ACETYLTHIO-2-BENZYLPROPANOIC ACID
    • 3-ACETYLTHIO-2-BENZYLPROPIONIC ACID
    • DL-S-ACETYL-2-BENZYL-3-MERCAPTOPROPIONIC ACID
    • RARECHEM AM LA 0044
    • FT-0653795
    • FT-0641791
    • 80969-99-9
    • D82443
    • S-acetyl-2-benzyl-3-mercaptopropionic acid
    • 2-acetylthiomethyl-3-phenyl propionic acid
    • 2-[(Acetylthio) Methyl] Phenylpropionic Acid
    • 2-[(Acetylthio)methyl]-3-phenylpropionic Acid
    • 2(R,S)-acetylthiomethyl-3-phenylpropionic acid
    • PS-3964
    • 2-Acetylsulfanylmethyl-3-phenylpropionic acid
    • AC-3067
    • 3-(Acetylthio)-2-benzylpropionic Acid
    • 2-[(Acetylthio)methyl]-3-phenylpropanoic acid
    • 2-(acetylthiomethyl)-3-phenylpropionic acid
    • 2-acetylthiomethyl-3-phenyl-propionic acid
    • SCHEMBL838962
    • (+/-)-2-[(acetylthio)methyl]-3-phenylpropanoic acid
    • 2-((acetylthio)methyl)-3-phenylpropionic acid
    • 3-(acetylsulfanyl)-2-benzylpropanoic acid
    • 91702-98-6
    • C12H14O3S
    • 2-[(Acetylthio)methyl]-3-phenylpropionicAcid
    • 2-(acetylsulfanylmethyl)-3-phenylpropanoic acid
    • 3-(Acetylthio)-2-benzylpropanoic acid
    • 3-acetylthio2-benzylpropionic acid
    • 2-Acetylthiomethyl-3-phenylpropionic acid
    • MFCD00236751
    • 2-acetylthiomethyl-3-phenylpropanoic acid
    • CS-0154990
    • STR09833
    • AKOS025402022
    • (R)-alpha-[(Acetylthio)methyl]benzenepropanoicAcid
    • BCAAXVOKLXDSPD-UHFFFAOYSA-N
    • BCP9000082
    • DB-022173
    • Inchi: InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
    • InChI Key: BCAAXVOKLXDSPD-UHFFFAOYSA-N
    • SMILES: CC(=O)SCC(CC1=CC=CC=C1)C(=O)O

Computed Properties

  • Exact Mass: 238.06600
  • Monoisotopic Mass: 238.06636548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 79.7Ų

Experimental Properties

  • PSA: 79.67000
  • LogP: 2.20960

Recommend Articles

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd